molecular formula C22H19ClN4O3S B3397571 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1021220-10-9

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3397571
CAS No.: 1021220-10-9
M. Wt: 454.9 g/mol
InChI Key: CHTKNECPBOIUBW-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (molecular formula: C₂₁H₁₇ClN₄O₃S₂, monoisotopic mass: 440.053231) features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 4 . The acetamide is further functionalized with a 2,4-dimethoxyphenyl group, contributing to its unique physicochemical and pharmacological profile. This scaffold is of interest due to its structural hybridity, combining heterocyclic, sulfanyl, and arylacetamide motifs—features shared with bioactive compounds targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-29-16-7-8-17(20(11-16)30-2)25-21(28)13-31-22-19-12-18(26-27(19)10-9-24-22)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTKNECPBOIUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine derivatives. Its unique structure includes a chlorophenyl group, a pyrazolo core, and an acetamide moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC22H19ClN4O2S
Molecular Weight438.93 g/mol
IUPAC Name2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
LogP4.2746
Polar Surface Area49.831 Ų

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, inhibiting their activity and preventing substrate access. This mechanism is crucial in regulating metabolic pathways and could be beneficial in treating various diseases.
  • Receptor Modulation : It modulates cellular receptors, altering signaling pathways that can lead to significant changes in cell function. This property is particularly important in cancer therapy where receptor signaling plays a pivotal role.
  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways, making it a candidate for cancer treatment.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Antitumor Activity :
    • In vitro studies have demonstrated that 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with specific molecular targets involved in cell survival and proliferation.
  • Antimicrobial Activity :
    • Preliminary screening has indicated that the compound possesses moderate antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections.
  • Enzyme Inhibition :
    • The compound has shown promise as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic transmission and improve cognitive functions.

Case Studies

Several research studies have investigated the biological activity of similar compounds within the same class:

  • Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their antitumor activities. Compounds similar to 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide showed significant inhibition of tumor growth in animal models .
  • Antibacterial Screening : Research on thioacetamide derivatives revealed that modifications similar to those found in our compound led to enhanced antibacterial activity against multiple strains . This supports the hypothesis that structural variations can significantly impact biological efficacy.

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine scaffolds, such as N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b (IC₅₀: 3.15 mg/mL against acetylcholinesterase (AChE)), share a similar heterocyclic core but replace the pyrazine ring with pyrimidine.

Sulfanyl-Linked Acetamides
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): This compound retains the sulfanyl-acetamide linkage but replaces the pyrazolo[1,5-a]pyrazine core with a diaminopyrimidine.
  • 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Substituting 4-chlorophenyl with 4-methylphenyl and 2,4-dimethoxyphenyl with trifluoromethylphenyl increases lipophilicity (logP: ~3.5 vs. ~2.8 for the target compound), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Arylacetamide Derivatives
  • 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (): This simpler acetamide lacks the pyrazolo[1,5-a]pyrazine core but shares a bromophenyl group. The absence of the heterocyclic core results in lower molecular complexity and reduced enzymatic inhibition efficacy .

Pharmacological Profiles

Enzyme Inhibition
  • The target compound’s pyrazolo[1,5-a]pyrazine core may offer superior AChE inhibition compared to pyrazolo[1,5-a]pyrimidines due to enhanced π-π stacking with aromatic residues in the enzyme’s active site .
  • N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b (IC₅₀: 3.15 mg/mL) is less potent than pyrazolo[1,5-a]pyrazine analogues, suggesting the pyrazine ring’s electronic properties are critical for activity .
Antimicrobial and Antitumor Activity
  • Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 18q–18t in ) exhibit antitumor activity (IC₅₀: 1–10 μM against HeLa cells), attributed to their methoxyphenyl and chlorophenyl substituents. The target compound’s 2,4-dimethoxyphenyl group may similarly enhance DNA intercalation or topoisomerase inhibition .
  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () show antifungal activity, highlighting the role of acetamide-linked aromatic groups in microbial targeting—a feature shared with the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP* Solubility (mg/mL) Key Substituents
Target Compound C₂₁H₁₇ClN₄O₃S₂ 440.96 ~2.8 <0.1 (PBS) 4-Chlorophenyl, 2,4-dimethoxyphenyl
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b C₁₅H₁₁ClN₄ 294.73 ~3.0 0.15 (DMSO) 4-Chlorophenyl
2-{[2-(4-Methylphenyl)pyrazolo...acetamide C₂₂H₁₇F₃N₄O₂S 470.45 ~3.5 <0.05 (PBS) 4-Methylphenyl, 2-CF₃-phenyl
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₁ClN₆OS 338.77 ~1.5 1.2 (DMSO) 4-Chlorophenyl, diaminopyrimidine

*logP values estimated via computational tools (e.g., ChemAxon).

Q & A

Q. What are the typical synthetic routes for preparing this compound?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Reacting pyrazolo[1,5-a]pyrazine intermediates with α-chloroacetamides in polar solvents (e.g., ethanol) under reflux, followed by recrystallization .
  • Route 2 : Using dichloromethane as a solvent with triethylamine as a base to facilitate the formation of the sulfanyl-acetamide linkage . Key intermediates include 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-thiol and substituted α-chloroacetamides. Reaction progress is monitored via TLC or HPLC .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Determines crystal packing, bond angles, and dihedral angles (e.g., triclinic space group P1 with cell constants a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Ethanol promotes precipitation for easy isolation, while dichloromethane enhances reaction rates for thioether bond formation .
  • Catalysts : Evaluate bases like triethylamine vs. DBU to minimize side reactions.
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of labile intermediates .
  • Analytical validation : Use HPLC with UV detection (λ = 254 nm) to quantify impurities and optimize recrystallization solvents .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response curves : Validate activity thresholds using enzyme inhibition assays (e.g., cholinesterase or monoamine oxidase) with IC₅₀ calculations .
  • Structural analogs : Compare with derivatives (e.g., N-(3-chloro-4-methoxyphenyl) analogs) to isolate the impact of sulfanyl and dimethoxyphenyl groups .
  • Replicate conditions : Standardize assay protocols (e.g., pH, incubation time) to minimize variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use crystal structure data (e.g., PDB ID from ) to model binding pockets in enzymes like cyclooxygenase or cholinesterase.
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
  • ADMET prediction : Tools like DSSTox assess toxicity profiles based on structural motifs .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .
  • Light exposure tests : Assess photodegradation in UV-Vis chambers .

Data Analysis and Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study?

  • Variable groups : Synthesize derivatives with modifications to the 4-chlorophenyl, pyrazolo-pyrazine, or dimethoxyphenyl moieties .
  • Bioassay panels : Test against multiple targets (e.g., kinases, oxidases) to identify selectivity .
  • Statistical tools : Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What techniques resolve crystallographic discrepancies in polymorphic forms?

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC analysis : Identify melting point variations between polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures in .
  • Crystallography data : Use CIF files from for structural comparisons.
  • Toxicity databases : Access DSSTox for predictive toxicology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

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